6-Fluoroquinoline
Overview
Description
6-Fluoroquinoline is a fluorinated quinoline derivative that has been extensively studied due to its potential applications in medicinal chemistry and material science. The incorporation of a fluorine atom into the quinoline structure has been shown to significantly alter the chemical and physical properties of the molecule, making it a valuable target for the synthesis of various pharmacologically active compounds and novel materials with unique optical properties.
Synthesis Analysis
The synthesis of 6-fluoroquinoline derivatives has been approached through various methods. One approach involves the heterocyclization reaction between isonitrosoacetophenone hydrazones and 6-bromoquinoline-2-carboxaldehyde, followed by a sequence of aza-Diels-Alder/Suzuki cross-coupling reactions to produce "push-pull" fluorophores with interesting optical properties . Another method includes the synthesis of 5-fluoro-6-methoxy-8-nitroquinoline as a key intermediate for the antimalarial compound 5-fluoroprimaquine, using nucleophilic sources of fluoride or electrophilic substitution with N-fluorosulfonimide (NFSI) . Additionally, the synthesis of 6-fluoroquinoline derivatives with antibacterial activity has been achieved by introducing cyclopropane-fused substituents at the C-7 position .
Molecular Structure Analysis
The molecular structure of 6-fluoroquinoline derivatives is characterized by the presence of a fluorine atom at the 6-position of the quinoline ring. This structural modification can influence the electronic distribution and reactivity of the molecule. For instance, the absolute configuration and intermediates of flumequine, a 6-fluoroquinoline derivative, were determined through X-ray structures of diastereoisomeric salts, showcasing the impact of fluorination on the molecule's stereochemistry .
Chemical Reactions Analysis
6-Fluoroquinoline and its derivatives participate in various chemical reactions that are essential for their functionalization and application. For example, the fluorine-amine exchange reaction has been used to transform 8-fluoro-3,4-dihydroisoquinoline into 8-amino derivatives, which serve as precursors for further synthesis . The organocatalytic transfer hydrogenation of 6-fluoroquinoline derivatives has also been reported, providing a metal-free route to key building blocks for fluoroquinolone antibiotics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoroquinoline derivatives are influenced by their fluorination. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, which is crucial for their pharmacological activity. For instance, the physicochemical parameters such as log P, log D, and ligand efficiency of new 6-fluoroquinoline derivatives with antiplasmodial activity were calculated or determined experimentally to evaluate their drug-like properties . The phototoxicity and cytotoxic activities of fluorinated 4-hydroxyquinolinones were also assessed, indicating the potential of these compounds in therapeutic applications .
Scientific Research Applications
Anti-Plasmodial Activity
6-Fluoroquinolines have been modified and tested for activities against strains of Plasmodium falciparum, demonstrating significant anti-plasmodial activity both in vitro and in vivo. A specific compound, 6-fluoro-2-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide, showed high efficacy in this regard (Hochegger et al., 2019).
PET Imaging of Neurofibrillary Tangles
Fluorine-18-labelled 6-(fluoro)quinolines like [18 F]MK-6240 have been developed as potent and selective PET radiopharmaceuticals for detecting human neurofibrillary tangles, a characteristic feature of Alzheimer’s disease. The synthesis and validation of [18 F]MK-6240 for clinical research use were successfully conducted under Current Good Manufacturing Practices (Collier et al., 2017).
Fluorescent Pre-Chromatographic Derivatization
4,7-Phenanthroline-5,6-dione (phanquinone), a compound related to 6-fluoroquinolines, has been used as a fluorogenic labeling reagent in pre-column derivatization for liquid chromatographic separation of amino acids, indicating its utility in enhancing analytical capabilities in biochemistry (Gatti et al., 2002).
Antibacterial Activity
The structure-activity relationships of various 6-fluoroquinolone derivatives have been explored, with particular focus on their antibacterial properties. Some compounds, like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, have shown notable activity against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Immunobiological Efficacy
A novel fluoroquinolone derivative, 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN), was synthesized and examined for its cytotoxicity, anti-cancer reactivity, and immunomodulatory properties in vitro, revealing its potential in cancer therapy and immune response modulation (Jantová et al., 2018).
Antifungal Activity
Fluoroquinolines like moxifloxacin have shown potential in inhibiting growth and morphogenesis of Candida albicans, suggesting their utility as antifungal agents and their potential role in treating mixed infections caused by both bacteria and fungi (Jadhav et al., 2017).
Surface Potential and Surface Tension Studies
Research on isomeric halogen derivatives, including 6-fluoroquinoline, has contributed to understanding their influence on surface potential and surface tension of aqueous solutions. This understanding is crucial in fields like materials science and physical chemistry (Kamieński et al., 1967).
Brain Imaging in Alzheimer's Research
18F-MK-6240, a 6-(fluoro)quinoline derivative, has been used in PET imaging for Alzheimer’s disease patients, providing a tool for the non-invasive study of neurofibrillary tangles in living patients (Lohith et al., 2018).
Safety And Hazards
6-Fluoroquinoline can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of fluoroquinolones is typically reserved for cases in which the benefits clearly outweigh the risks .
Future Directions
Fluoroquinolones, including 6-Fluoroquinoline, have been used for a long time as a basic structure for the search of synthetic antimalarial drugs . They have also found application in agriculture, and as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolones and their plausible practical applications .
properties
IUPAC Name |
6-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDCSDVIVXJELQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192710 | |
Record name | Quinoline, 6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinoline | |
CAS RN |
396-30-5 | |
Record name | 6-Fluoroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=396-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 6-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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